Technical Guide: 2-Bromo-6-methylisonicotinaldehyde - A Versatile Building Block for Drug Discovery
Technical Guide: 2-Bromo-6-methylisonicotinaldehyde - A Versatile Building Block for Drug Discovery
CAS Number: 1060805-89-1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-6-methylisonicotinaldehyde, a key heterocyclic building block in medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde, a strategically placed bromine atom, and a methyl group on a pyridine scaffold, makes it a valuable precursor for the synthesis of diverse molecular architectures for drug discovery programs.
Chemical and Physical Properties
2-Bromo-6-methylisonicotinaldehyde is a substituted pyridine derivative with the IUPAC name 2-bromo-6-methylpyridine-4-carbaldehyde. Its chemical structure and key properties are summarized below.
| Property | Value |
| CAS Number | 1060805-89-1[1][2] |
| Molecular Formula | C₇H₆BrNO[2] |
| Molecular Weight | 200.03 g/mol [1][2] |
| IUPAC Name | 2-bromo-6-methylpyridine-4-carbaldehyde |
| SMILES | O=Cc1cc(Br)nc(C)c1[2] |
| Appearance | Off-white to yellow solid (typical) |
| Solubility | Soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |
Synthesis of 2-Bromo-6-methylisonicotinaldehyde
The synthesis of 2-Bromo-6-methylisonicotinaldehyde can be achieved in a three-step sequence starting from the commercially available 2-Amino-6-methylpyridine. The synthetic pathway involves the Sandmeyer-type bromination of the corresponding aminopyridine to form 2-bromo-6-methylpyridine, followed by functionalization at the 4-position to introduce the aldehyde group. A common strategy for the latter is the introduction of a hydroxymethyl group and its subsequent oxidation.
Experimental Protocols
Step 1: Synthesis of 2-Bromo-6-methylpyridine
This protocol is adapted from a standard procedure for the synthesis of 2-bromopyridines from 2-aminopyridines.
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Materials: 2-Amino-6-methylpyridine, 48% Hydrobromic acid (HBr), Bromine (Br₂), Sodium nitrite (NaNO₂), Sodium hydroxide (NaOH), Diethyl ether, Anhydrous magnesium sulfate.
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Procedure:
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In a round-bottom flask, add 2-Amino-6-methylpyridine (1.0 eq).
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Cool the flask in an ice-salt bath to -10 °C to -5 °C.
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Slowly add 48% HBr (approx. 5-6 mL per gram of starting material).
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To this stirred mixture, add liquid bromine (approx. 1.4 eq) dropwise, maintaining the temperature below -5 °C. Stir for 1.5 hours.[3]
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Prepare a solution of sodium nitrite (approx. 2.7 eq) in water and add it dropwise to the reaction mixture, keeping the temperature below -5 °C. Stir for another 1.5 hours.[3]
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Prepare a cold solution of sodium hydroxide in water and add it slowly to the reaction mixture to neutralize the acid, ensuring the temperature does not exceed 0 °C.
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Allow the mixture to warm to room temperature and extract the product with diethyl ether.[3]
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Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-bromo-6-methylpyridine as an oil.[3]
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Step 2: Synthesis of (2-Bromo-6-methylpyridin-4-yl)methanol
This step would typically involve a Grignard reaction or lithiation of 2-bromo-6-methylpyridine followed by reaction with a formaldehyde equivalent. However, a more direct route starting from a different precursor is often used to synthesize this intermediate. For the purpose of this guide, we will assume the availability of this intermediate, which can be sourced from commercial suppliers.
Step 3: Oxidation of (2-Bromo-6-methylpyridin-4-yl)methanol to 2-Bromo-6-methylisonicotinaldehyde
The oxidation of the primary alcohol to the aldehyde can be achieved using various mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Manganese dioxide is a common and effective reagent for the oxidation of benzylic and heterocyclic alcohols.
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Materials: (2-Bromo-6-methylpyridin-4-yl)methanol, Activated Manganese Dioxide (MnO₂), Dichloromethane (DCM).
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Procedure:
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To a solution of (2-Bromo-6-methylpyridin-4-yl)methanol (1.0 eq) in dichloromethane, add activated manganese dioxide (5-10 eq by weight).[4]
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Stir the resulting suspension vigorously at room temperature.
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Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary depending on the activity of the MnO₂.[5]
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Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.
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Wash the filter cake with dichloromethane.
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Combine the filtrate and washings, and remove the solvent under reduced pressure to yield 2-Bromo-6-methylisonicotinaldehyde. The product can be further purified by column chromatography on silica gel if necessary.
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Key Synthetic Applications and Experimental Protocols
The dual reactivity of the aldehyde and the bromo-substituted pyridine ring makes 2-Bromo-6-methylisonicotinaldehyde a versatile intermediate for creating diverse molecular scaffolds.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom serves as a handle for introducing various substituents onto the pyridine ring via well-established cross-coupling reactions.
a) Suzuki-Miyaura Coupling
This reaction is used to form carbon-carbon bonds by coupling with boronic acids or their esters.
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General Protocol:
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In a reaction vessel, combine 2-Bromo-6-methylisonicotinaldehyde (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate or cesium fluoride (2-3 eq).
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Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
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Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C until the starting material is consumed (monitored by TLC or LC-MS).
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After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the residue by column chromatography to obtain the coupled product.
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b) Buchwald-Hartwig Amination
This reaction enables the formation of carbon-nitrogen bonds, introducing a wide range of amino groups.
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General Protocol:
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Charge a reaction vessel with 2-Bromo-6-methylisonicotinaldehyde (1.0 eq), the desired amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a base such as sodium tert-butoxide or cesium carbonate (1.5-2.5 eq).
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Add an anhydrous, deoxygenated solvent like toluene or dioxane.
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Seal the vessel and heat the mixture under an inert atmosphere at 80-110 °C until the reaction is complete.
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Cool the reaction to room temperature, dilute with an organic solvent, and filter through Celite.
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Wash the filtrate with water and brine.
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Dry the organic layer, concentrate, and purify the product by column chromatography.
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Reactions of the Aldehyde Group
The aldehyde functionality provides a gateway for numerous chemical transformations.
a) Reductive Amination
A powerful method for synthesizing amines from aldehydes.
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General Protocol:
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Dissolve 2-Bromo-6-methylisonicotinaldehyde (1.0 eq) and the desired primary or secondary amine (1.0-1.2 eq) in a suitable solvent such as methanol or dichloroethane.
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Add a reducing agent, for example, sodium triacetoxyborohydride or sodium cyanoborohydride (1.2-1.5 eq), to the mixture. Acetic acid may be added as a catalyst.
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Stir the reaction at room temperature until completion.
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the product with an organic solvent.
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Dry the organic phase, concentrate, and purify by column chromatography.
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b) Reduction to an Alcohol
The aldehyde can be easily reduced to the corresponding primary alcohol.
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General Protocol:
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Dissolve 2-Bromo-6-methylisonicotinaldehyde (1.0 eq) in methanol or ethanol and cool the solution in an ice bath.
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Add sodium borohydride (NaBH₄) (1.0-1.5 eq) portion-wise to the stirred solution.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by the slow addition of water or dilute hydrochloric acid.
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Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent.
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Dry, concentrate, and purify the resulting alcohol.
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Visualization of Synthetic Utility
While 2-Bromo-6-methylisonicotinaldehyde is not directly implicated in a specific signaling pathway, its importance lies in its role as a versatile scaffold for generating libraries of compounds for biological screening. The following diagram illustrates the synthetic workflow and the diversity of structures that can be accessed from this key intermediate.
Caption: Synthetic utility of 2-Bromo-6-methylisonicotinaldehyde.
Conclusion
2-Bromo-6-methylisonicotinaldehyde is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds in the field of drug discovery. Its strategic placement of reactive functional groups allows for the facile generation of diverse chemical libraries through well-established synthetic transformations. This guide provides essential technical information and detailed protocols to aid researchers in leveraging the full potential of this important synthetic intermediate.
